molecular formula C9H9BrClNO2 B1424244 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide CAS No. 842136-59-8

5-Bromo-2-chloro-N-methoxy-N-methylbenzamide

Cat. No. B1424244
M. Wt: 278.53 g/mol
InChI Key: VUXHGIZYRNNOSE-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H9BrClNO2 . It has a molecular weight of 278.53 g/mol . The IUPAC name for this compound is 5-bromo-2-chloro-N-methoxy-N-methylbenzamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrClNO2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 . This indicates that the compound has a benzamide core with bromo, chloro, methoxy, and methyl substituents .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 264.50 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its relative hydrophobicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 262.93487 g/mol . The topological polar surface area is 38.3 Ų .

Scientific Research Applications

Photodynamic Therapy Applications

One significant application of a derivative of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide is in the field of photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. This compound showed promising properties as a photosensitizer in photodynamic therapy, particularly for cancer treatment. Its excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make it a potential Type II photosensitizer for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Medical Compounds

Another research avenue is the synthesis of various medical compounds. Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis of a compound structurally related to 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide, which is a part of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist. This synthesis process is important for developing drugs targeting these receptors (Hirokawa, Horikawa, & Kato, 2000).

Neuroleptic Agents Synthesis

In the development of neuroleptic agents, a derivative of 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide has been utilized. Hirokawa et al. (2002) synthesized a series of benzamides from 4-amino-5-chloro-2-methoxybenzoic acid derivatives. These compounds showed high affinity for dopamine D2 and serotonin 5-HT3 receptors, making them potential candidates for broad antiemetic agents. This research indicates the compound's relevance in developing treatments for conditions like nausea and vomiting associated with chemotherapy (Hirokawa et al., 2002).

properties

IUPAC Name

5-bromo-2-chloro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXHGIZYRNNOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)Br)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697413
Record name 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-N-methoxy-N-methylbenzamide

CAS RN

842136-59-8
Record name 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842136-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Oxalyl chloride (3.78 mL, 0.0441 mmol) and N,N-dimethylformamide (0.06 mL) were added to a chloroform (20 mL) solution of 5-bromo-2-chlorobenzoic acid (10.0 g, 0.0425 mol). After the reaction mixture was stirred at room temperature for one day, the reaction mixture was evaporated under reduced pressure. The obtained yellow oily substance was dissolved in chloroform (20 mL). This solution was added dropwise to a mixture of N,O-dimethoxyhydroxylamine hydrochloride (4.56 g, 0.0468 mol), triethylamine (12.3 mL, 0.0882 mol) and chloroform (50 mL) for 15 minutes, while maintaining the reaction temperature at 5° C. to 10° C. After stirred for 15 minutes, the reaction mixture was warmed to room temperature. After water (20 mL) was added to the reaction mixture, the organic layer was separated and the organic layer was washed with a saturated sodium bicarbonate aqueous solution and brine, and then dried with anhydrous magnesium sulfate. After the desiccant was filtered off, the solvent was evaporated under reduced pressure to obtain 5-bromo-2-chloro-N-methoxy-N-methylbenzamide (11.8 g, 99.7%) as a colorless crystal. This was used in the next reaction without purification.
Name
N,O-dimethoxyhydroxylamine hydrochloride
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.06 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
3.78 mL
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

N-methyl-N-methoxylamine hydrochloride (3.41 g, 35 mmol) was dissolved in 140 mL methylene chloride. Triethylamine (14.6 mL, 105 mmol) was added and the reaction mixture was stirred for 10 minutes. Then the reaction mixture was stirred for 16 hours after 5-bromo-2-chloro-benzoic acid 6a (8.24 g, 35 mmol) and bis(2-oxo-3-oxazolidinyl)phosphonic chloride (10.69 g, 42 mmol) were added in turn. Thereafter, the reaction mixture was extracted with ethyl acetate (80 mL×3) after 120 mL water were added. The organic extract was washed with saturated sodium chloride solution (60 mL) and combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure and the resulting residue was purified by silica gel chromatography with elution system B to obtain the title compound 5-bromo-2-chloro-N-methoxy-N-methyl-benzamide 6b (7.50 g, pale yellow solid), yield: 76.9%. MS m/z (ESI): 280.0 [M+1]; 1H NMR (400 MHz, CDCl3): δ 7.46-7.44 (m, 2H), 7.29-7.26 (m, 1H), 3.49 (s, 3H), 3.37 (s, 3H).
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step Two
Quantity
8.24 g
Type
reactant
Reaction Step Three
[Compound]
Name
bis(2-oxo-3-oxazolidinyl)phosphonic chloride
Quantity
10.69 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YH Liu, DL Li, LD Lu - ARKIVOC, 2008 - arkat-usa.org
A novel approach for the preparation of (2S, 3R, 4R, 5S, 6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3, 4, 5-triol 1 is developed. The target …
Number of citations: 5 www.arkat-usa.org
S Nomura, S Sakamaki, M Hongu… - Journal of medicinal …, 2010 - ACS Publications
We discovered that C-glucosides 4 bearing a heteroaromatic ring formed metabolically more stable inhibitors for sodium-dependent glucose cotransporter 2 (SGLT2) than the O-…
Number of citations: 413 pubs.acs.org
M Leblanc - 2006 - ruor.uottawa.ca
Le motif biaryle tricyclique est un motif important en chimie médicinale et est présent dans une grande variété de produits naturels. Les chimistes ont développé au cours des années …
Number of citations: 3 ruor.uottawa.ca

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